molecular formula C13H12BrN3O2S B14077049 N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14077049
M. Wt: 354.22 g/mol
InChI Key: CCUGSLQJJNKAJS-UHFFFAOYSA-N
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Description

N-[(2-Bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a Schiff base moiety (methylideneamino group) bridging a 2-bromopyridin-3-yl substituent and a 4-methylbenzenesulfonamide group. This compound is structurally characterized by:

  • Bromine substitution at the 2-position of the pyridine ring, which introduces steric bulk and electron-withdrawing effects.
  • A methylideneamino (-N=CH-) linker, forming a conjugated system with the pyridine and benzenesulfonamide groups.

Properties

Molecular Formula

C13H12BrN3O2S

Molecular Weight

354.22 g/mol

IUPAC Name

N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12BrN3O2S/c1-10-4-6-12(7-5-10)20(18,19)17-16-9-11-3-2-8-15-13(11)14/h2-9,17H,1H3

InChI Key

CCUGSLQJJNKAJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 2-bromopyridine-3-carbaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as toluene or ethyl acetate under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents on Pyridine/Aromatic Ring Functional Groups Molecular Weight (g/mol) Notable Features
N-[(2-Bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide (Target) 2-Bromo-pyridin-3-yl Methylideneamino, 4-methylsulfonamide ~369.25 (calculated) Bromine at pyridine 2-position; Schiff base linker
N-[(E)-(4-Fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide 4-Fluoro-3-methoxy-phenyl Methylideneamino, 4-methylsulfonamide 322.35 (C₁₅H₁₅FN₂O₃S) Electron-withdrawing F and OMe groups; increased lipophilicity
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide 3-Bromo-5-methyl-pyridin-2-yl Direct sulfonamide linkage ~355.23 (C₁₃H₁₂BrN₂O₂S) Bromine at pyridine 3-position; antitumor intermediate
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide 2-Anilino-pyridin-3-yl Direct sulfonamide linkage ~325.38 (C₁₈H₁₇N₃O₂S) Anilino group enables π-π stacking
Key Observations:
  • Substituent Position: Bromine at the pyridine 2-position (target) vs.
  • Linker Diversity: The methylideneamino group in the target compound introduces conjugation and rigidity compared to direct sulfonamide linkages in analogs .
  • Lipophilicity : The 4-fluoro-3-methoxyphenyl group in increases lipophilicity (clogP ~3.5) compared to the target’s bromopyridinyl group (clogP ~2.8), influencing membrane permeability .

Crystallographic and Hydrogen-Bonding Features

  • The target’s Schiff base linker may introduce additional N—H⋯O or C—H⋯π interactions.
  • Validation Tools : SHELXL () and ORTEP-3 () are standard for refinement and visualization, ensuring accurate structural determination .

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